5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two fluorophenyl groups and a triazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Thioether Formation: The methylthio group is introduced through a nucleophilic substitution reaction involving a thiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazole Derivatives: From reduction reactions.
Functionalized Triazoles: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole ring.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, warranting further investigation.
Antifungal Agents: Similar to other triazole derivatives, it may possess antifungal properties.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Pharmaceuticals: Development of new drugs based on its unique structure.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a similar structure.
Uniqueness
Dual Fluorophenyl Groups: The presence of two fluorophenyl groups distinguishes it from other triazole derivatives, potentially enhancing its biological activity.
Thioether Linkage: The methylthio group adds to its uniqueness, offering different chemical reactivity and biological properties.
Properties
Molecular Formula |
C15H12F2N4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12F2N4S/c16-12-6-4-11(5-7-12)14-19-20-15(21(14)18)22-9-10-2-1-3-13(17)8-10/h1-8H,9,18H2 |
InChI Key |
YVVMNPLOWOXKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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